Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 100836-71-3
VCID: VC17311922
InChI: InChI=1S/C14H20N2O2.ClH/c17-14(15-8-11-16-9-4-5-10-16)18-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12H2,(H,15,17);1H
SMILES:
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol

Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride

CAS No.: 100836-71-3

Cat. No.: VC17311922

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride - 100836-71-3

Specification

CAS No. 100836-71-3
Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
IUPAC Name benzyl N-(2-pyrrolidin-1-ylethyl)carbamate;hydrochloride
Standard InChI InChI=1S/C14H20N2O2.ClH/c17-14(15-8-11-16-9-4-5-10-16)18-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12H2,(H,15,17);1H
Standard InChI Key PSJXLOORDRNUJU-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CCNC(=O)OCC2=CC=CC=C2.Cl

Introduction

PropertyValueSource
Molecular formulaC14H20ClN2O2\text{C}_{14}\text{H}_{20}\text{ClN}_2\text{O}_2
Molecular weight319.2 g/mol
SMILESC1CCN(C1)CCNC(=O)OCC2=CC=CC=C2.ClDerived
InChIKeyBEEBBBAXVLJJMK-UHFFFAOYSA-N

Synthesis and Manufacturing

Carbamate Formation

The synthesis typically involves reacting 2-(pyrrolidin-1-yl)ethylamine with benzyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) . The hydrochloride salt is subsequently generated via treatment with hydrochloric acid:

C6H5CH2OCOCl+H2NCH2CH2N(C4H8)Cbz-NHCH2CH2N(C4H8)+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_8) \rightarrow \text{Cbz-NHCH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_8) + \text{HCl}

This method yields high purity (>95%) and scalability for industrial production .

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures. Analytical techniques confirm its identity:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR displays peaks for benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.0 ppm), and carbamate NH (δ 5.1 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 283.1 ([M-Cl]+^+) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (≈50 mg/mL at 25°C) compared to the free base. It remains stable under refrigerated conditions (2–8°C) but degrades upon prolonged exposure to light or humidity, necessitating amber glass storage .

Table 2: Physicochemical Profile

PropertyValueMethod
Melting point180–182°C (decomposes)DSC
LogP (octanol/water)1.8Computational
pKa (amine)9.2Potentiometric

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing neurologically active agents, particularly dopamine reuptake inhibitors and sigma receptor modulators . Its pyrrolidine moiety mimics natural alkaloids, enabling blood-brain barrier penetration .

Material Science

In polymer chemistry, it acts as a crosslinking agent for polyurethanes, imparting thermal resistance (>200°C) and mechanical durability .

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